![molecular formula C14H12ClNO3S B2682412 4-Chloro-N-tosylbenzamide CAS No. 14068-01-0](/img/structure/B2682412.png)
4-Chloro-N-tosylbenzamide
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Overview
Description
Synthesis Analysis
An efficient synthetic protocol for 4-Chloro-N-tosylbenzamide involves a one-pot three-component reaction. Benzoic acids and amines undergo direct condensation under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method provides good yields (80-85%) in a short reaction time (2-4 hours) .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N,N-dimethylbenzamide consists of a chlorobenzene ring attached to an N,N-dimethylbenzamide moiety. The chlorine atom is positioned ortho to the amide group. You can visualize the structure here .
Scientific Research Applications
Copper-Catalyzed Intramolecular Sulfamidation
4-Chloro-N-tosylbenzamide is used in the copper-catalyzed intramolecular sulfamidation process. This process facilitates the formation of N-arylsuflonyl-1-arylisoindolinones, which can be further modified to generate free 1-arylisoindolinones. The rate-determining step in this process is not C-H bond cleavage but is consistent with the slow oxidation of a copper π-arene intermediate (Bedford, Bowen, & Méndez‐Gálvez, 2017).
Synthesis and Crystal Structure Analysis
4-Chloro-N-tosylbenzamide derivatives have been synthesized and characterized for their structure-property relationships and antitumor activity. These derivatives have shown promise in antitumor activities based on electrochemical measurements, DFT calculations, and biological assays (He et al., 2014).
Suzuki–Miyaura Cross-Coupling Approach
In the field of organic synthesis, 4-Chloro-N-tosylbenzamide is utilized in the Suzuki–Miyaura cross-coupling reactions. This approach leverages the stable tosyl protective group and facilitates the synthesis of various 5-phenyl and 4-aryl-8-hydroxyquinolines (Heiskanen & Hormi, 2009).
Palladium-Catalyzed C-H Activation
4-Chloro-N-tosylbenzamide plays a role in palladium-catalyzed C-H activation. This methodology offers a simple and mild route to diversely functionalized arenes, demonstrating its utility in creating complex organic compounds (Péron et al., 2014).
Synthesis of Novel Polyimides
A novel diamine with built-in sulfone, ether, and amide structure, synthesized from 4-Chloro-N-tosylbenzamide, is used in the creation of new polyimides. These polyimides show promising characteristics for various industrial applications (Mehdipour‐Ataei et al., 2004).
Crystal Engineering
4-Chloro-N-tosylbenzamide contributes to crystal engineering, where its derivatives are studied for hydrogen bonds and halogen bonds, crucial in designing molecular crystals with desired properties (Saha, Nangia, & Jaskólski, 2005).
Future Directions
properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKDLZMAPIBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-tosylbenzamide |
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